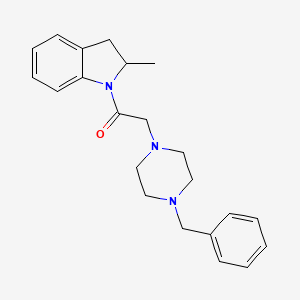![molecular formula C20H16F3N3O3S B11037012 ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11037012.png)
ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a naphthyl group, a trifluoromethyl group, and a thiazole ring
Preparation Methods
The synthesis of ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the naphthyl and trifluoromethyl groups. The final step involves the formation of the thiazole ring and the esterification to form the ethyl ester. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can be compared with other compounds that have similar structures, such as:
- Ethyl 2-[5-hydroxy-3-(phenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
- Ethyl 2-[5-hydroxy-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate These compounds share similar core structures but differ in the substituents attached to the pyrazole and thiazole rings. The presence of different substituents can significantly affect their chemical properties and biological activities, making this compound unique in its applications and effects.
Properties
Molecular Formula |
C20H16F3N3O3S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
ethyl 2-[5-hydroxy-3-naphthalen-1-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16F3N3O3S/c1-2-29-17(27)16-11-30-18(24-16)26-19(28,20(21,22)23)10-15(25-26)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,28H,2,10H2,1H3 |
InChI Key |
AWYAKKIBTLNEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(CC(=N2)C3=CC=CC4=CC=CC=C43)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B11036939.png)
![(2E)-N-(4-Ethylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11036943.png)
![3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B11036962.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036967.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036969.png)

![6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11036987.png)
![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036994.png)

![2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11037005.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037007.png)
acetate](/img/structure/B11037009.png)

